Telmisartan Amide: A Technical Overview of its Chemical Structure and Properties
Telmisartan Amide: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telmisartan Amide, a derivative of the widely prescribed antihypertensive drug Telmisartan, is a subject of growing interest within the scientific community. As an angiotensin II receptor antagonist, it shares the therapeutic potential of its parent compound in managing hypertension and cardiovascular diseases.[1] This technical guide provides an in-depth analysis of Telmisartan Amide's chemical structure, physicochemical properties, and inferred mechanism of action, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for research and development purposes.
Chemical Structure and Identification
Telmisartan Amide is chemically designated as 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzamide.[2][3] It is also recognized as Telmisartan EP Impurity F.[2] The molecule is characterized by a central biphenyl moiety linked to two benzimidazole rings and a terminal carboxamide group.[1]
Molecular Formula: C₃₃H₃₁N₅O[2][4]
Molecular Weight: 513.63 g/mol [2][4]
Synonyms:
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[1,1'-Biphenyl]-2-carboxamide, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[5]
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4'-[(1,7'-Dimethyl-2'-propyl-1H,3'H-2,5'-bibenzimidazol-3'-yl)methyl]-2-biphenylcarboxamide[5]
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Telmisartan Impurity F[2]
Physicochemical Properties
The physicochemical properties of Telmisartan Amide are crucial for its formulation, delivery, and pharmacokinetic profiling. The following table summarizes the available quantitative data.
| Property | Value | Source |
| Physical State | Solid | [1] |
| Appearance | White to Off-White Solid | [4][6] |
| Melting Point | 149-151 °C | [6] |
| Boiling Point (Predicted) | 794.2 ± 70.0 °C | [6] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1][6] |
| pKa (Predicted) | 15.84 ± 0.50 | [1][6] |
| Solubility | Slightly soluble in DMSO and Methanol.[1][4][6] |
Mechanism of Action
As a derivative of Telmisartan, Telmisartan Amide is presumed to exert its pharmacological effects primarily through the antagonism of the Angiotensin II Type 1 Receptor (AT₁R).[1] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in blood pressure regulation. By blocking the AT₁ receptor, Telmisartan Amide would inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.
Furthermore, the parent compound, Telmisartan, is known to be a partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. This dual mechanism of action may contribute to protective effects against vascular and renal damage. It is plausible that Telmisartan Amide retains some of this PPAR-γ agonistic activity.
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with the proposed mechanism of action of Telmisartan Amide.
Experimental Protocols
The following section details methodologies for the synthesis and characterization of Telmisartan Amide, based on established procedures for Telmisartan and its derivatives.
Synthesis of Telmisartan Amide
The synthesis of Telmisartan Amide can be conceptualized as a multi-step process, culminating in the amidation of a Telmisartan precursor. A plausible synthetic route is outlined below.
Protocol:
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Synthesis of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole: This key intermediate can be prepared by the condensation of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with N-methyl-o-phenylenediamine in the presence of a condensing agent such as phosphorus oxychloride in a suitable solvent like xylene. The reaction mixture is typically heated under reflux, followed by neutralization and purification.
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N-Alkylation: The benzimidazole intermediate is then alkylated with methyl 4'-(bromomethyl)biphenyl-2-carboxylate in the presence of a base such as potassium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is generally carried out at room temperature to slightly elevated temperatures.
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Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid (Telmisartan) using a base like sodium hydroxide in a mixture of water and an alcohol.
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Amidation: The final step involves the conversion of the carboxylic acid group of Telmisartan to the primary amide. This can be achieved through various standard amidation procedures, such as activation of the carboxylic acid with a coupling agent (e.g., HATU, HBTU) followed by reaction with an ammonia source.
Characterization Methods
High-Performance Liquid Chromatography (HPLC):
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile, methanol).
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Flow Rate: 1.0 mL/min.
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Detection: UV at a wavelength of approximately 295 nm.
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Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase or a component of it.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Internal Standard: Tetramethylsilane (TMS).
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Analysis: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. The characteristic peaks for the aromatic protons, the methyl and propyl groups, and the amide protons would be identified.
Mass Spectrometry (MS):
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Ionization Technique: Electrospray Ionization (ESI) in positive ion mode.
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Analysis: The mass spectrum would be acquired to determine the molecular weight of Telmisartan Amide. The protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
Telmisartan Amide presents a compelling subject for further investigation in the field of cardiovascular drug discovery. Its structural similarity to Telmisartan suggests a comparable mechanism of action with the potential for modified physicochemical and pharmacokinetic properties. The information and protocols provided in this guide offer a foundational resource for researchers to explore the synthesis, characterization, and biological activity of this promising compound. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. TelMisartan AMide CAS#: 915124-86-6 [m.chemicalbook.com]
- 2. Telmisartan amide | C33H31N5O | CID 11978018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Telmisartan Amide | CAS 915124-86-6 | LGC Standards [lgcstandards.com]
- 4. allmpus.com [allmpus.com]
- 5. CAS 915124-86-6: Telmisartan Amide | CymitQuimica [cymitquimica.com]
- 6. TelMisartan AMide | 915124-86-6 [chemicalbook.com]
